molecular formula C8H8BrNO B1443971 3-Bromo-5-(prop-2-en-1-yloxy)pyridine CAS No. 897395-96-9

3-Bromo-5-(prop-2-en-1-yloxy)pyridine

Cat. No.: B1443971
CAS No.: 897395-96-9
M. Wt: 214.06 g/mol
InChI Key: DQLPNYZQBFAPAF-UHFFFAOYSA-N
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Description

3-Bromo-5-(prop-2-en-1-yloxy)pyridine: is a versatile chemical compound with the molecular formula C8H8BrNO . This compound is known for its unique properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(prop-2-en-1-yloxy)pyridine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium complex . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts and boronic acids is common, and the reaction is typically carried out in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(prop-2-en-1-yloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include such as amines or thiols.

    Oxidation Reactions: Common oxidizing agents include or .

    Reduction Reactions: Common reducing agents include or .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-5-(prop-2-en-1-yloxy)pyridine is used in diverse scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 3-Bromo-5-(prop-2-en-1-yloxy)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a substrate in enzymatic reactions. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

  • Pyridine, 3-bromo-
  • Pyridine, 5-bromo-
  • Pyridine, 3-(2-propen-1-yloxy)-

Comparison: 3-Bromo-5-(prop-2-en-1-yloxy)pyridine is unique due to the presence of both the bromine atom and the propenyloxy group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-bromo-5-prop-2-enoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h2,4-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLPNYZQBFAPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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